N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

Description

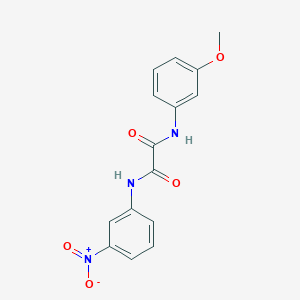

N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (-NH-C(=O)-C(=O)-NH-) linking two aromatic substituents: a 3-methoxyphenyl group (electron-donating methoxy substituent) and a 3-nitrophenyl group (electron-withdrawing nitro substituent). The juxtaposition of electron-donating and electron-withdrawing groups on the aromatic rings may influence its physicochemical properties, such as solubility, stability, and biological activity, as observed in structurally related compounds.

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-7-3-5-11(9-13)17-15(20)14(19)16-10-4-2-6-12(8-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWPVIDCLPDPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyaniline and 3-nitroaniline with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 3-methoxyaniline and 3-nitroaniline in an appropriate solvent such as dichloromethane.

- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: N1-(3-aminophenyl)-N2-(3-methoxyphenyl)oxalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-methoxyaniline, 3-nitroaniline, and oxalic acid.

Scientific Research Applications

Synthesis of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

The synthesis typically involves the following steps:

- Reagents : Combine 3-methoxyaniline with 3-nitroaniline in an organic solvent such as dichloromethane.

- Reaction : Add oxalyl chloride dropwise while maintaining low temperatures to prevent hydrolysis.

- Stirring : Allow the mixture to stir at room temperature for several hours.

- Quenching : Quench the reaction with water and extract the product using an organic solvent.

- Purification : Purify the final product through recrystallization or chromatography.

Scientific Research Applications

This compound has several notable applications across various scientific disciplines:

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules and polymers, making it essential in synthetic organic chemistry.

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Studies have explored its potential as an anticancer agent due to its ability to interact with biological targets involved in cancer progression.

Medicinal Chemistry

- Drug Development : The compound is being investigated as a potential drug candidate for various therapeutic applications, particularly in treating infections and cancer.

Industrial Applications

- Material Science : Utilized in developing advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies related to this compound:

- A study published in RSC Advances highlighted the potential of oxalamide derivatives in medicinal chemistry, emphasizing their role as inhibitors for various enzymes linked to diseases like cancer and infections .

- Research focusing on the synthesis of oxalamides has demonstrated their utility as precursors for biologically active compounds, showcasing their relevance in drug discovery .

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. The methoxy group can influence the compound’s binding affinity to specific receptors or enzymes. The oxalamide linkage provides structural stability and can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations :

- Substituent Position : The position of methoxy and nitro groups significantly impacts bioactivity. For example, compound 28 (3-Cl-4-F-phenyl / 4-methoxyphenethyl) demonstrated potent SCD inhibition, whereas analogs with para-methoxy groups (e.g., compound 20 ) showed moderate activity .

- Synthetic Yields : Methoxy-substituted oxalamides generally exhibit moderate to high synthetic yields (33–64%), suggesting feasible scalability .

Table 2: Functionally Diverse Oxalamides

Key Observations :

- Flavor Compounds: S336 highlights the versatility of oxalamides in non-pharmaceutical roles. Its 2,4-dimethoxy and pyridine groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation, unlike the target compound’s nitro-methoxy pairing .

Physicochemical and Analytical Comparisons

Table 3: Analytical Data for Selected Oxalamides

Key Observations :

- LC-MS and NMR Consistency : Oxalamides with methoxy groups (e.g., compound 28) show distinct NMR signals for -OCH3 (~3.7 ppm) and amide NH protons (~10–11 ppm), which align with the expected spectral features of the target compound .

Biological Activity

N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and data from various studies.

Chemical Structure and Synthesis

This compound belongs to the oxalamide class of compounds, characterized by the presence of an oxalamide functional group attached to two aromatic rings. The synthesis typically involves the reaction of 3-methoxyphenylamine and 3-nitrobenzoic acid derivatives under specific conditions to form the oxalamide linkage.

The general synthetic pathway can be summarized as follows:

- Starting Materials : 3-Methoxyphenylamine and 3-nitrobenzoic acid.

- Reaction Conditions : The reaction is usually conducted in a solvent like acetic acid with a catalyst such as sulfuric acid.

- Product Formation : The desired oxalamide product is obtained after purification, often yielding high purity and yield rates.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- DNA Interaction : Preliminary studies indicate that it might bind to DNA or interfere with DNA replication, which is a common mechanism for many anticancer agents.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including:

- HeLa Cells : Demonstrated cytotoxicity with IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.

- MCF-7 Cells : Exhibited substantial growth inhibition, suggesting potential use in breast cancer therapy.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against several bacterial strains. Results indicate:

- Gram-positive Bacteria : Effective against Staphylococcus aureus with notable minimum inhibitory concentration (MIC) values.

- Gram-negative Bacteria : Moderate activity observed against Escherichia coli.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Study on Anticancer Effects :

- Antimicrobial Efficacy Assessment :

Data Summary Table

Q & A

Basic Question: How can reaction conditions be optimized for synthesizing N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling substituted anilines with oxalyl chloride or activated oxalate esters. For this compound, key considerations include:

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve intermediates .

- Reagent Stoichiometry : A 1:1 molar ratio of 3-methoxyaniline and 3-nitroaniline precursors is critical to minimize side products like homodimers .

- Temperature Control : Reactions are often conducted at 0–5°C to suppress hydrolysis of oxalyl chloride, followed by gradual warming to room temperature .

- Workup : Acidic or basic aqueous washes (e.g., HCl or NaHCO₃) remove unreacted amines.

Data Note : In analogous syntheses (e.g., N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamides), yields ranged from 30–53% depending on steric hindrance and purification methods (e.g., recrystallization vs. column chromatography) .

Advanced Question: How can stereochemical ambiguity in oxalamide derivatives be resolved during synthesis?

Methodological Answer:

Stereochemical control in oxalamides is challenging due to planar amide bonds. Strategies include:

- Chiral Auxiliaries : Use of enantiopure amines (e.g., (1S,2R)-1-morpholino-1-phenylpropan-2-yl) to induce asymmetry, as seen in HIV entry inhibitor syntheses .

- Chiral HPLC : Separation of diastereomers (e.g., N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)oxalamide stereoisomers) using chiral columns (e.g., Chiralpak IA) .

- NMR Analysis : NOESY or ROESY can confirm spatial proximity of substituents, distinguishing cis vs. trans conformers .

Data Contradiction : Some studies report racemic mixtures (e.g., compound 14 in ), while others achieve >90% enantiomeric excess using chiral catalysts .

Basic Question: What spectroscopic techniques are essential for characterizing oxalamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and nitro (δ ~8.2 ppm) protons. Amide NH signals (δ ~10–11 ppm) confirm oxalamide formation .

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) and rule out impurities. For example, compound 13 in showed m/z 479.12 (calc. 478.14) .

- X-ray Crystallography : Resolves bond angles and supramolecular interactions (e.g., hydrogen bonding in coordination polymers) .

Advanced Question: How can structure-activity relationships (SAR) guide the design of oxalamides for enzyme inhibition?

Methodological Answer:

- Substituent Effects :

- Bioisosteric Replacement : Replace thiazole () with pyridine ( ) to modulate potency against HIV-1 .

- Molecular Docking : Validate interactions using software like AutoDock Vina, referencing crystal structures of target proteins (e.g., CD4-binding site in HIV gp120) .

Data Contradiction : While nitro groups generally enhance activity, some studies report reduced efficacy due to metabolic instability .

Advanced Question: How can conflicting solubility data for oxalamides be reconciled?

Methodological Answer:

Discrepancies arise from solvent polarity and crystallinity:

- Polar Protic Solvents : Methanol or DMSO dissolve oxalamides via H-bonding (e.g., compound 16 in had solubility >50 mg/mL in DMSO) .

- Crystallinity : Highly crystalline derivatives (e.g., N1-adamantyl oxalamides) show lower solubility in apolar solvents .

- pH-Dependent Solubility : Protonation of amide NH in acidic buffers (pH <4) increases solubility, critical for in vitro assays .

Data Note : Solubility predictions using Hansen solubility parameters (HSPs) can guide solvent selection .

Advanced Question: What strategies resolve contradictions in pharmacological data (e.g., NOEL vs. IC₅₀)?

Methodological Answer:

- Dose-Response Curves : Use Hill slope analysis to distinguish efficacy (IC₅₀) from toxicity (NOEL). For example, EFSA reported NOEL = 100 mg/kg/day for N1-(2,4-dimethoxybenzyl)oxalamide, but IC₅₀ values in enzyme assays were <1 μM .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to discrepancies between in vitro and in vivo data .

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize inter-lab variability .

Basic Question: How are oxalamides applied in materials science (e.g., coordination polymers)?

Methodological Answer:

- Ligand Design : Asymmetric oxalamides (e.g., H₃obea in ) coordinate metals (Cu²+, Zn²+) to form 2D/3D networks.

- Magnetic Properties : Trinuclear Cu complexes exhibit antiferromagnetic coupling (J = −120 cm⁻¹) due to syn-anti carboxylate bridges .

- Stability : Thermal gravimetric analysis (TGA) shows decomposition >250°C, suitable for high-temperature applications .

Advanced Question: How can mechanistic studies improve oxalamide synthesis?

Methodological Answer:

- Kinetic Profiling : Monitor intermediates via in-situ IR or NMR. For example, isocyanate intermediates in oxalyl chloride reactions are short-lived (<5 min) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track amide bond formation .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize reaction pathways .

Basic Question: What purification methods maximize yield and purity for oxalamides?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., compound 17 in , m.p. 148°C) .

- Flash Chromatography : Optimize eluent polarity (e.g., hexane:EtOAc gradients) for nitro-substituted analogs .

- HPLC : Semi-preparative C18 columns resolve closely related impurities (e.g., diastereomers in ) .

Advanced Question: How can computational tools predict oxalamide bioactivity?

Methodological Answer:

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors. For example, oxalamides with ClogP <3 show better BBB penetration .

- MD Simulations : Simulate binding to targets (e.g., sEH) over 100 ns to assess stability of key interactions (e.g., Tyr381 hydrogen bonding) .

- ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450 oxidation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.